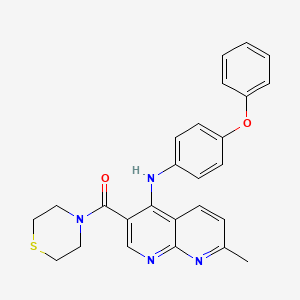
(7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C26H24N4O2S and its molecular weight is 456.56. The purity is usually 95%.
BenchChem offers high-quality (7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques :
- A study by Jing et al. (2018) describes an efficient synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones through photoinduced intramolecular rearrangement. This method offers advantages over traditional transition-metal-catalyzed reactions, such as not requiring additives and using green solvents.
Chemical Properties and Applications :
- Research by Mehdipour-Ataei et al. (2005) on naphthalene-ring containing diamines, including derivatives of methanones, highlights their use in creating novel polyamides with good solubility and high thermal stability.
- A study by Halim and Ibrahim (2017) on a new derivative of heteroannulated chromone, related to naphthyridine derivatives, provides insights into their electronic structure and nonlinear optical properties.
Potential Medical Imaging Applications :
- The synthesis of a compound closely related to your query, used as a PET imaging agent for Parkinson's disease, was detailed by Wang et al. (2017). This highlights the potential of similar compounds in medical imaging technologies.
Material Science and Light Emitting Properties :
- In the field of organic light-emitting diodes, research by Kang et al. (2011) on Ir(III) complexes based on aryl(methanone) ligands shows the utility of such compounds in developing efficient red phosphorescent materials for electronic applications.
Cytotoxic Activity and Cancer Research :
- A study by Chakravarti et al. (2014) on thioaryl naphthylmethanone oxime ether analogs demonstrated potent cytotoxicity against cancer cells, indicating potential applications in cancer therapy.
Antibacterial and Anticonvulsant Properties :
- The study by Cecchetti et al. (1995) on quinolone- and naphthyridone-3-carboxylic acids with amino groups (similar to the structure of your compound) showed good antibacterial activity, particularly against Gram-negative bacteria.
Synthesis of Radioligands for PET Imaging of Alcohol Abuse :
- Gao et al. (2014) Gao et al. (2014) synthesized carbon-11-labeled aminoalkylindole derivatives, including a compound structurally similar to yours, for PET imaging in alcohol abuse studies.
Anticonvulsant Activity Model :
- The synthesis and evaluation of novel semicarbazones based on 1,3,4-oxadiazoles, which include naphthyridine derivatives, were discussed by Rajak et al. (2010). These compounds were tested for anticonvulsant activity, providing insights into the pharmacological potential of similar structures.
Eigenschaften
IUPAC Name |
[7-methyl-4-(4-phenoxyanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S/c1-18-7-12-22-24(23(17-27-25(22)28-18)26(31)30-13-15-33-16-14-30)29-19-8-10-21(11-9-19)32-20-5-3-2-4-6-20/h2-12,17H,13-16H2,1H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDSHVSLURPCIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N5CCSCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-4-((4-phenoxyphenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


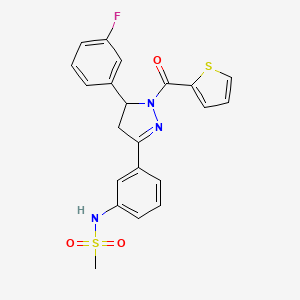

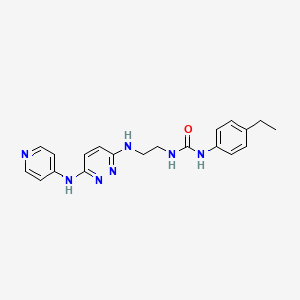
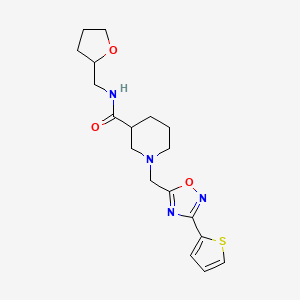
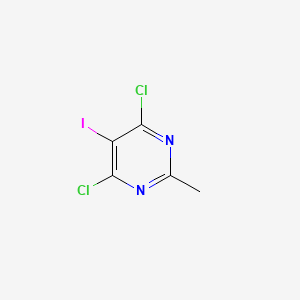

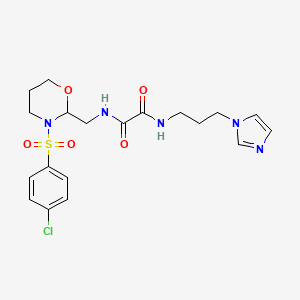
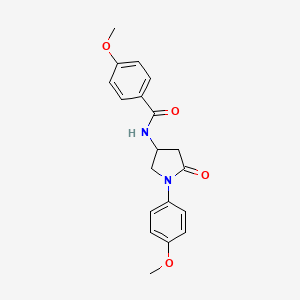
![3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997427.png)
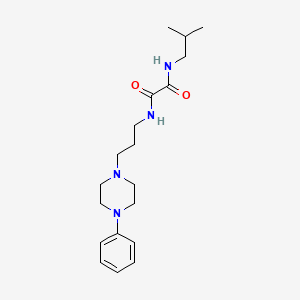
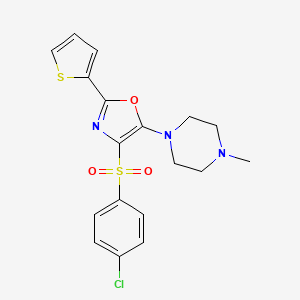
![6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2997432.png)
